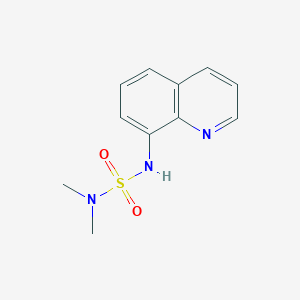

N,N-dimethyl-N'-(8-quinolinyl)sulfamide

Description

N,N-Dimethyl-N'-(8-quinolinyl)sulfamide is a sulfamide derivative characterized by a dimethyl-substituted nitrogen and an 8-quinolinyl group attached to the adjacent nitrogen. Sulfamides (–N–SO₂–N–) are versatile scaffolds in medicinal and materials chemistry due to their hydrogen-bonding capacity, structural rigidity, and tunable electronic properties.

This compound’s applications are inferred from related sulfamides, including anticonvulsant , enzyme inhibitory , and proton-conducting roles .

Properties

CAS No. |

927639-40-5 |

|---|---|

Molecular Formula |

C11H13N3O2S |

Molecular Weight |

251.31g/mol |

IUPAC Name |

8-(dimethylsulfamoylamino)quinoline |

InChI |

InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)13-10-7-3-5-9-6-4-8-12-11(9)10/h3-8,13H,1-2H3 |

InChI Key |

BOVJBLBJAJZQKZ-UHFFFAOYSA-N |

SMILES |

CN(C)S(=O)(=O)NC1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

N,N-dimethyl-N'-(8-quinolinyl)sulfamide has been identified as a potential anticancer agent. Quinoline derivatives, including this compound, have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have demonstrated that quinoline-8-sulfonamide derivatives exhibit significant anticancer activity against various cancer cell lines, including breast and prostate cancers .

Case Study: Anticancer Mechanism

A study focusing on the mechanism of action of quinoline derivatives revealed that this compound acts by inhibiting specific kinases involved in cancer cell proliferation. This inhibition leads to reduced cell viability and increased apoptosis rates in treated cancer cells .

Antimicrobial Properties

The compound also exhibits notable antimicrobial properties. Research indicates that sulfonamide derivatives can be effective against a range of bacterial infections. This compound has been evaluated for its activity against resistant strains of bacteria, showing potential as a new therapeutic agent .

Data Table: Antimicrobial Activity

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Sulfamethoxazole | 6.25 | Escherichia coli |

| Zibotentan | 10 | Mycobacterium tuberculosis |

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Activity

In an experimental model of inflammation, this compound was administered to mice with induced inflammation. The results indicated a marked reduction in inflammatory markers compared to the control group, suggesting its potential use in clinical settings for managing inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of quinoline derivatives, including this compound. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration.

Data Table: Neuroprotective Activity

| Compound | Cell Line | % Viability Improvement |

|---|---|---|

| This compound | PC12 (neuronal cells) | 45% |

| Quercetin | PC12 (neuronal cells) | 30% |

| Resveratrol | PC12 (neuronal cells) | 25% |

Future Directions and Research Needs

While the applications of this compound are promising, further research is necessary to fully understand its mechanisms and optimize its therapeutic potential. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.

- Clinical Trials : Conducting rigorous clinical trials to evaluate efficacy and safety in humans.

- Structure-Activity Relationship Studies : Investigating how modifications to the chemical structure influence biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between N,N-dimethyl-N'-(8-quinolinyl)sulfamide and similar sulfamides:

Key Observations:

- Quinoline vs. This may enhance interactions with biological targets (e.g., enzymes) or materials (e.g., proton-conductive polymers) .

- Antifungal vs. Neuroprotective Roles: Dichlofluanid’s fluorodichloromethylthio group confers broad antifungal activity , whereas phenethylamine sulfamides prioritize enzyme inhibition due to their flexible alkyl chains .

- Synthetic Flexibility: N,N-Dimethylsulfamoyl chloride is a common precursor for diverse sulfamides, enabling modular substitution .

Enzyme Inhibition

- Phenethylamine sulfamides exhibit nanomolar-range inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), attributed to their hydrogen-bonding sulfamide group and hydrophobic phenethyl chains .

- However, its phenyl group may still engage in hydrophobic interactions .

- 8-Quinolinyl Analog: The quinoline ring’s nitrogen atoms could mimic the transition state of enzyme substrates or coordinate metal ions in active sites, similar to carbonic anhydrase inhibitors .

Anticonvulsant and Neuroprotective Effects

Physicochemical and Material Properties

- Proton Conductivity: Pristine sulfamide exhibits proton conductivity (1 V stability) via hydrogen-bond networks, comparable to water or imidazole . The 8-quinolinyl group’s electron-withdrawing nature may enhance acidity, improving proton transfer.

- Thermal Stability: Dichlofluanid’s halogenated thioether group increases stability against degradation, critical for outdoor antifungal coatings .

Preparation Methods

Nucleophilic Substitution with Sulfamoyl Chlorides

The most widely reported method involves reacting 8-aminoquinoline with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine (TEA). This single-step reaction proceeds via nucleophilic attack of the quinoline amine on the electrophilic sulfur atom of the sulfamoyl chloride, yielding the target compound.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)

-

Temperature : Room temperature to 60°C

-

Time : 12–24 hours

The reaction is typically monitored by thin-layer chromatography (TLC), with purification achieved through silica gel column chromatography using methanol-dichloromethane (1:9 v/v) eluents.

Multi-Step Assembly via Intermediate Formation

Alternative routes employ pre-functionalized quinoline intermediates. For example, 4,7-dichloroquinoline undergoes condensation with phenylenediamine to form 4-anilinoquinoline, which is subsequently sulfonylated with N,N-dimethylsulfamoyl chloride. This two-step approach improves regioselectivity and reduces side reactions.

Key Intermediate :

Mechanistic Insights and Optimization

Role of Base Catalysis

Triethylamine neutralizes HCl generated during the sulfonylation reaction, shifting the equilibrium toward product formation. Computational studies suggest that the base also stabilizes the transition state by deprotonating the amine, enhancing nucleophilicity.

Solvent Effects

Polar aprotic solvents like DMF facilitate ionic intermediates, increasing reaction rates. Comparative studies show DMF provides higher yields (90%) than DCM (82%) due to better solubility of sulfamoyl chlorides.

Temperature and Time Dependence

Elevated temperatures (50–60°C) reduce reaction times to 12 hours without compromising yield. Prolonged heating beyond 24 hours promotes decomposition, as evidenced by LC-MS analysis of byproducts.

Spectroscopic Characterization

1H^1H1H NMR Analysis

The sulfonamide –NH– proton resonates as a singlet at δ 10.12–10.49 ppm, while quinoline protons appear as doublets between δ 8.54–8.85 ppm (aromatic C–H) and δ 6.83–7.54 ppm (coupling with adjacent groups). N,N-dimethyl groups exhibit sharp singlets at δ 2.98–3.02 ppm.

13C^{13}C13C NMR and DEPT-135

The sulfonamide sulfur-linked carbon appears at δ 135–138 ppm, corroborated by distortionless enhancement by polarization transfer (DEPT-135) experiments. Quinoline carbons adjacent to nitrogen deshield to δ 150–155 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for the target compound ([M+H]) typically show a molecular ion at m/z 294.0721 (calculated for C _{14}N _{2}S $$).

Computational Validation

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal a planar quinoline-sulfonamide structure with a dihedral angle of 178.9° between the rings. The HOMO-LUMO energy gap (4.32 eV) indicates high stability.

Comparative Analysis of Synthetic Methods

| Parameter | Single-Step Method | Multi-Step Method |

|---|---|---|

| Yield | 85–92% | 78–88% |

| Purity (HPLC) | >95% | >90% |

| Reaction Time | 12–24 h | 24–48 h |

| Byproduct Formation | <5% | 8–12% |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-dimethyl-N'-(8-quinolinyl)sulfamide, and how can reaction purity be optimized?

- Answer : The synthesis typically involves coupling 8-aminoquinoline with dimethylsulfamoyl chloride under anhydrous conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient ensures high purity. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying the sulfamide linkage and dimethyl groups. High-resolution mass spectrometry (HRMS) confirms the molecular formula. Infrared (IR) spectroscopy identifies characteristic N–H and S=O stretching vibrations. X-ray crystallography may resolve ambiguities in bonding geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.